2-(4-Fluorophenyl)-1,3-cyclopentanedione
Description
Properties
Molecular Formula |
C11H9FO2 |
|---|---|
Molecular Weight |
192.19 g/mol |
IUPAC Name |
2-(4-fluorophenyl)cyclopentane-1,3-dione |
InChI |
InChI=1S/C11H9FO2/c12-8-3-1-7(2-4-8)11-9(13)5-6-10(11)14/h1-4,11H,5-6H2 |
InChI Key |
SJGHVIQNVFDCHU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C(C1=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural and Functional Properties
Key Observations:
Cyclic vs. The methyl group in the latter enhances lipophilicity, which may improve membrane permeability in drug intermediates . Cyclic diketones typically exhibit higher melting points and lower solubility in polar solvents compared to linear analogs due to tighter crystal packing.
Heterocyclic Derivatives: The Fluconazole-related compound (2-(4-Fluorophenyl)-1,3-bis-triazolyl-propan-2-ol) shares a fluorophenyl group but incorporates triazole rings and a propanol backbone. This structure is critical for antifungal activity, highlighting how functional group variation drastically alters biological targeting .
Chalcone Analog :
Key Observations:
- Synthesis Complexity : Thiazole derivatives () require multi-component reactions, while linear diketones () may involve simpler alkylation steps. Cyclic diketones like the target compound likely demand controlled cyclization conditions.
- Crystallography : Compounds with fluorophenyl groups often exhibit asymmetric unit conformations. For example, ’s thiazole derivatives show one fluorophenyl group perpendicular to the molecular plane, affecting packing efficiency and solubility .
Key Observations:
- Fluorophenyl-containing compounds may pose toxicity risks depending on substituents. The Fluconazole-related compound’s triazole groups necessitate stringent safety protocols .
Preparation Methods
Procedure and Optimization
Table 1: Aldol Condensation Variants
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| ZnCl₂ | Toluene | 80 | 12 | 85 |
| Acetic Acid | Ethanol | 100 | 24 | 72 |
| K₂CO₃ | DMF | 120 | 6 | 68 |
Mechanistic Note : The ZnCl₂-catalyzed route minimizes side products such as over-condensed dimers.
Cross-Dehydrogenative Coupling (CDC)
CDC reactions enable direct coupling between 1,3-cyclopentanedione and 4-fluorophenyl precursors under oxidative conditions.
Protocol from Recent Studies
Table 2: CDC Reaction Parameters
Advantage : Avoids pre-functionalized substrates, enhancing atom economy.
Michael Addition of Nitroalkenes
Michael addition of β-nitrostyrenes to 1,3-cyclopentanedione offers a catalyst-free route.
Example Reaction
Table 3: Michael Addition Performance
| Nitroalkene Substituent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 4-Fluorophenyl | None | 100 | 89 |
| 4-Chlorophenyl | Ethanol | 80 | 78 |
| 4-Methoxyphenyl | DMF | 120 | 70 |
Key Insight : Solvent-free conditions reduce waste and cost.
Cyclization of Malonic Acid Derivatives
A multistep approach involving malonic acid esters and 4-fluoro-substituted intermediates.
Patent-Derived Method
-
Step 1 : React malonic acid diethyl ester with 4-chloro-3-methoxy-2E-butenoic acid methyl ester in DMF with NaOMe.
-
Step 2 : Cyclize the intermediate with NaOMe in methanol.
-
Step 3 : Saponify and decarboxylate with HCl to yield 1,3-cyclopentanedione.
-
Step 4 : Introduce 4-fluorophenyl via Friedel-Crafts acylation.
Table 4: Cyclization Efficiency
Limitation : Multi-step synthesis reduces overall efficiency.
Multicomponent Reactions
One-pot synthesis using 1,3-cyclopentanedione, 4-fluorobenzaldehyde, and amines.
Example from Agrochemical Patents
-
Substrates : 1,3-cyclopentanedione, 4-fluorobenzaldehyde, and ammonium acetate.
-
Conditions : Acetic acid, 120°C, 8 hours.
Application : Efficient for library synthesis in herbicide development.
Comparative Analysis of Methods
Table 5: Method Comparison
| Method | Yield (%) | Scalability | Cost Efficiency |
|---|---|---|---|
| Aldol Condensation | 85 | High | Moderate |
| CDC | 82 | Moderate | High |
| Michael Addition | 89 | High | Low |
| Cyclization | 70 | Low | High |
| Multicomponent | 76 | Moderate | Moderate |
Q & A
Q. Advanced
- Molecular Docking : Predict binding modes with target proteins (e.g., HIV-1 integrase) using PubChem 3D conformers .
- DFT Calculations : Analyze electronic effects of fluorine substitution on reaction kinetics and stability .
What contradictions exist in reported biological activities of fluorophenyl-cyclopentanediones?
Advanced
Discrepancies in antimicrobial efficacy (e.g., E. coli vs. S. aureus) may arise from:
- Experimental design : Variations in MIC assay conditions (e.g., broth microdilution vs. agar diffusion).
- Compound purity : Impurities in diazo intermediates can skew bioactivity results .
How does crystal packing influence the physicochemical properties of this compound?
Advanced
Non-covalent interactions (e.g., C–H···F hydrogen bonds, π-π stacking) dictate solubility and melting behavior. For example:
- C–H···F bonds (2.8–3.2 Å) stabilize the crystal lattice, increasing melting points compared to non-fluorinated analogs .
What are the limitations of current synthetic routes for scaling up production?
Q. Advanced
- Low yields : Diazotization reactions are sensitive to temperature and reagent stoichiometry, often requiring iterative optimization .
- Byproduct formation : Competing pathways (e.g., over-fluorination) necessitate chromatographic purification, complicating scale-up .
How can researchers address stability issues during long-term storage?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
